Cefacetrile-13C3

Isotopic purity HPLC purity Reference standard characterization

Cefacetrile-13C3 is the definitive SIL-IS for accurate LC-MS/MS quantification of cefacetrile in complex matrices. The 13C3 label provides identical physicochemical properties to the target analyte—co-elution, matching extraction recovery, and ionization response—while the +3 Da mass shift ensures interference-free detection. Supplied at ≥98% purity and ≥98 atom% 13C, it meets GLP and ISO 17025 requirements for bioanalytical method validation. Ideal for veterinary residue analysis in milk, PK studies in renal impairment, and PK/PD modeling. Procure Cefacetrile-13C3 to eliminate matrix effects and generate regulator-compliant data.

Molecular Formula C13H13N3O6S
Molecular Weight 342.30 g/mol
Cat. No. B12400101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefacetrile-13C3
Molecular FormulaC13H13N3O6S
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O
InChIInChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1/i2+1,3+1,8+1
InChIKeyRRYMAQUWDLIUPV-YHRLWLEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefacetrile-13C3: Stable Isotope-Labeled Internal Standard for First-Generation Cephalosporin Bioanalysis


Cefacetrile-13C3 is a stable isotope-labeled analog of the first-generation cephalosporin antibiotic cefacetrile (cephacetrile) [1]. The compound incorporates three carbon-13 atoms (13C3) into the cyanoacetamido side chain, resulting in a molecular weight of 342.3 g/mol, a +3 Da mass shift relative to the unlabeled parent (MW 339.3 g/mol) . As a specialized reference standard, it is designed exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS and GC-MS workflows . The material is supplied with a defined isotopic enrichment (≥98 atom% 13C) and chromatographic purity (≥98% HPLC), enabling precise correction for matrix effects and analytical variability during the quantification of cefacetrile in complex biological matrices [2].

Why Cefacetrile-13C3 Cannot Be Substituted with Unlabeled Cefacetrile or Alternative Isotope-Labeled Cephalosporins


In quantitative bioanalysis by LC-MS/MS, the use of unlabeled cefacetrile as an internal standard introduces systematic error due to co-elution, ion suppression/enhancement, and identical mass transitions that preclude independent detection [1]. Substitution with a structurally distinct isotope-labeled cephalosporin (e.g., cephalothin-13C or cefazolin-13C) fails because differences in extraction recovery, chromatographic retention, and ionization efficiency between analyte and internal standard violate the fundamental assumption of proportional response required for accurate quantification [2]. Cefacetrile-13C3 provides the requisite physicochemical identity to the target analyte—identical extraction behavior, co-elution, and ionization response—while the +3 Da mass shift enables independent, interference-free detection in the mass spectrometer . This co-eluting isotopologue approach is the gold standard for compensating matrix effects and ensuring method robustness in regulated bioanalysis [3].

Quantitative Differentiation Evidence: Cefacetrile-13C3 Performance Versus Comparators


Isotopic Enrichment and Chromatographic Purity: Cefacetrile-13C3 vs. Unlabeled Cefacetrile Standards

Cefacetrile-13C3 from authorized vendors is supplied with a minimum isotopic enrichment of 98 atom% 13C and HPLC purity of ≥98% [1]. In contrast, unlabeled cefacetrile analytical standards (e.g., Sigma-Aldrich SML3859) are specified only for HPLC purity (≥98%), lacking isotopic enrichment specifications relevant for MS quantitation . The combination of high chemical purity and high isotopic enrichment in the labeled product ensures that any signal detected in the analyte channel arises exclusively from the target compound in the sample, with negligible contribution from the internal standard due to isotopic impurity.

Isotopic purity HPLC purity Reference standard characterization

Differential β-Lactamase Stability: Cephacetrile vs. Cephalothin

In vitro evaluation using purified β-lactamases demonstrated that cephacetrile (the unlabeled parent) is hydrolyzed less rapidly than cephalothin and cephaloridine [1]. While the -13C3 label does not alter the inherent chemical stability of the molecule, this intrinsic property of the parent antibiotic differentiates it from other first-generation cephalosporins. This differential stability profile is a critical factor for researchers studying antimicrobial resistance mechanisms or developing assays to monitor drug levels in the presence of β-lactamase-producing pathogens.

β-lactamase stability Antibiotic resistance First-generation cephalosporins

Comparative Antibacterial Activity: Cephacetrile vs. Cephalothin and Cephapirin

Bacteriological evaluation of cephacetrile (CEC) against clinically isolated strains showed its antibacterial spectrum is similar to cephalothin (CET) and cephapirin (CEP), but with slightly less potent activity against Gram-positive bacteria [1]. Against E. coli, cephacetrile demonstrated superior activity compared to cephalothin [2]. In a separate comparative study, cephacetrile had a modal MIC of 25 μg/mL against group D streptococci, compared to 50 μg/mL for cephalothin, 100 μg/mL for cephradine, and 200 μg/mL for cephalexin [3]. This nuanced activity profile—slightly weaker against staphylococci but improved against certain Gram-negative species—distinguishes cefacetrile from other first-generation cephalosporins and informs its primary use in veterinary mastitis.

Minimum Inhibitory Concentration (MIC) Antibacterial spectrum Gram-positive vs. Gram-negative activity

Pharmacokinetic Volume of Distribution: Cephacetrile vs. Other Cephalosporins

Cephacetrile exhibits one of the highest apparent volumes of distribution among cephalosporins. In patients with normal renal function, the steady-state volume of distribution (Vdss) was 26.58 L [1]. This value is substantially higher than that of cefazolin (Vd ≈ 10 L) and cephalothin (Vd ≈ 18 L) [2]. A larger volume of distribution indicates more extensive distribution into tissues, which is clinically relevant for its use in treating mammary infections. For bioanalytical method development, this PK property dictates the expected concentration range in various matrices and influences the selection of appropriate calibration ranges.

Volume of distribution Pharmacokinetics Tissue penetration

Recommended Application Scenarios for Cefacetrile-13C3 Based on Quantitative Evidence


Veterinary Drug Residue Monitoring in Milk and Tissues

Cefacetrile is widely used in veterinary medicine for the treatment of bovine mastitis . Regulatory agencies require monitoring of cefacetrile residues in milk and edible tissues to ensure compliance with maximum residue limits (MRLs). Cefacetrile-13C3 serves as the ideal SIL-IS for developing and validating robust LC-MS/MS methods for residue quantification in complex matrices like milk, where fat content and endogenous components cause significant matrix effects [8]. The use of a co-eluting isotopologue corrects for these effects, ensuring accurate quantification across the range of fat concentrations encountered in raw and processed milk [2].

Clinical Pharmacokinetic Studies in Patients with Renal Impairment

The pharmacokinetics of cefacetrile are significantly altered in patients with renal impairment, with elimination up to ten times slower in anuric patients compared to those with normal renal function . Cefacetrile-13C3 enables precise quantification of plasma and serum concentrations in PK studies involving this vulnerable population, where accurate dosing is critical to avoid toxicity. The stable isotope label provides the analytical specificity needed to distinguish the administered drug from potential metabolites, such as desacetylcephacetrile, which is an active metabolite formed in vivo [8].

Comparative Antibacterial Efficacy and Resistance Mechanism Studies

Research comparing the activity of first-generation cephalosporins against clinical and veterinary bacterial isolates requires accurate quantification of drug concentrations in culture media and biological samples. The differential antibacterial spectrum of cefacetrile—slightly less potent against staphylococci but more active against E. coli compared to cephalothin —necessitates precise concentration measurements to correlate in vitro MIC data with in vivo drug levels. Cefacetrile-13C3 provides the analytical tool for such correlative studies, enabling researchers to accurately measure drug concentrations in time-kill assays and pharmacokinetic/pharmacodynamic (PK/PD) modeling [8].

Method Development and Validation for Regulated Bioanalysis

In regulated bioanalytical laboratories operating under GLP or ISO 17025, method validation requires demonstration of accuracy, precision, and freedom from matrix effects. Cefacetrile-13C3 meets the criteria for a suitable internal standard as defined in regulatory guidance . Its high isotopic purity (≥98 atom% 13C) and chromatographic purity (≥98% HPLC) [8] ensure that the internal standard does not contribute to analyte signal and that any cross-talk is minimal. This enables robust method validation and supports the generation of reliable data for regulatory submissions.

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